molecular formula C5H6N4O2S B1384137 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine CAS No. 43005-49-8

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Cat. No. B1384137
CAS RN: 43005-49-8
M. Wt: 186.19 g/mol
InChI Key: XKAYRHLZQHITSP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include a melting point of >360°C, a predicted boiling point of 271.6±50.0 °C, and a predicted density of 2.19±0.1 g/cm3 .

Scientific Research Applications

Tautomerism and Molecular Interactions

The tautomeric equilibria of purine and pyrimidine bases, including compounds like 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, are crucial in understanding molecular interactions, particularly in changing environments. This understanding is significant in the study of nucleic acid bases, their interactions with their environment, and their biological implications, such as the potential for spontaneous mutation through base pairing variations (Person et al., 1989).

Anti-Inflammatory Activity

Substituted tetrahydropyrimidine derivatives, a class to which this compound belongs, have been observed to exhibit significant in vitro anti-inflammatory activity. The potential of these compounds as anti-inflammatory agents is underscored by their interaction with key biological pathways and molecules, meriting further investigation to fully elucidate their mechanism of action and potential therapeutic applications (Gondkar et al., 2013).

Pharmacological Properties of Conjugates

The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, which include fragments of nitroxyl radicals in their molecular structure, represent a rapidly developing area in medicinal chemistry. The incorporation of nitroxyl radicals into molecules like this compound can lead to enhanced biological activity, modified biological effects, reduced toxicity, or increased selective cytotoxicity. These properties highlight the potential of such compounds in the treatment and prevention of severe diseases, as well as their use in drug delivery systems (Grigor’ev et al., 2014).

Synthesis and Structure-Activity Relationships

Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, including this compound, have been extensively studied. These compounds display a range of pharmacological effects and are subject to numerous synthesis methods. Understanding their SARs is critical for developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity. This highlights the importance of ongoing research in the field to harness the full potential of these compounds (Rashid et al., 2021).

Safety and Hazards

The safety and hazards of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE, a compound similar to 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine, include skin and eye irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine is the mitogen and stress-activated protein kinase-1 (MSK-1) . MSK-1 plays a crucial role in cellular processes such as inflammation, cell growth, and differentiation .

Mode of Action

It is known to be important in developing novel potential inhibitors of msk-1 . By inhibiting MSK-1, it can potentially regulate the cellular processes that this kinase is involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of MSK-1. These could include pathways involved in inflammation, cell growth, and differentiation . The downstream effects of these pathways could potentially be altered by the action of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would be expected to be related to its inhibition of MSK-1. This could potentially result in changes in cellular processes such as inflammation, cell growth, and differentiation .

Biochemical Analysis

Biochemical Properties

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of mitogen and stress-activated protein kinase-1 (MSK-1), which is crucial in cellular stress responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of MSK-1 can lead to changes in the expression of genes involved in stress responses, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and the activation or suppression of various biochemical pathways. The compound’s ability to inhibit MSK-1 is a prime example of its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects can be observed, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MSK-1, for example, can lead to alterations in the metabolic pathways associated with cellular stress responses . These interactions can result in changes in the levels of various metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target enzymes and the modulation of biochemical pathways.

properties

IUPAC Name

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278696
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43005-49-8
Record name NSC9304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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